molecular formula C20H17N3O5S B3453722 3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

Cat. No.: B3453722
M. Wt: 411.4 g/mol
InChI Key: AAPQOEXCOUBDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzamide structure, with additional substituents including a 4-methylphenyl group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with benzoyl chloride to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products

    Reduction: 3-[(4-methylphenyl)sulfamoyl]-N-(3-aminophenyl)benzamide

    Substitution: Various substituted sulfonamides

    Oxidation: 3-[(4-carboxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

Scientific Research Applications

3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 3-[Methyl(4-methylphenyl)sulfamoyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide
  • 3-[Methyl(4-methylphenyl)sulfamoyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Uniqueness

3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is unique due to the presence of both a sulfonamide and a nitro group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-14-8-10-16(11-9-14)22-29(27,28)19-7-2-4-15(12-19)20(24)21-17-5-3-6-18(13-17)23(25)26/h2-13,22H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPQOEXCOUBDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.